Methyl 3-(pyrrolidin-3-YL)benzoate
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Overview
Description
Methyl 3-(pyrrolidin-3-YL)benzoate is an organic compound that features a pyrrolidine ring attached to a benzoate ester. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the pyrrolidine ring enhances the compound’s pharmacological properties, making it a valuable scaffold in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(pyrrolidin-3-YL)benzoate can be synthesized through various methods. One common approach involves the reaction of 3-pyrrolidinylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts like sulfuric acid or p-toluenesulfonic acid are often used to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(pyrrolidin-3-YL)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: N-oxides.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Methyl 3-(pyrrolidin-3-YL)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in targeting specific proteins or enzymes.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(pyrrolidin-3-YL)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various proteins, influencing their activity. For instance, docking analyses suggest that similar compounds may bind to the podophyllotoxin pocket of gamma tubulin, affecting cell division and exhibiting anticancer activity . The ester group may also undergo hydrolysis, releasing the active pyrrolidine derivative .
Comparison with Similar Compounds
Pyrrolidin-2-one: Another pyrrolidine derivative with significant biological activity.
N-methyl-2-pyrrolidone: Known for its use in industrial applications and drug development.
Uniqueness: Methyl 3-(pyrrolidin-3-YL)benzoate stands out due to its unique combination of a pyrrolidine ring and a benzoate ester, which enhances its pharmacological properties and versatility in various applications .
Properties
Molecular Formula |
C12H15NO2 |
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Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 3-pyrrolidin-3-ylbenzoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-9(7-10)11-5-6-13-8-11/h2-4,7,11,13H,5-6,8H2,1H3 |
InChI Key |
XZRHSWHHASZAOL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2CCNC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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